![molecular formula C15H11Cl2N3O3S B4387826 4-chloro-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4387826.png)
4-chloro-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide
Overview
Description
4-chloro-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-chloro-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide involves the inhibition of enzymes involved in the growth and proliferation of cancer cells. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The compound has been shown to have a significant effect on the biochemical and physiological processes of cancer cells. The inhibition of topoisomerase II activity by the compound leads to the accumulation of DNA damage, ultimately leading to the inhibition of cancer cell growth and proliferation.
Advantages and Limitations for Lab Experiments
The advantages of using 4-chloro-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide in lab experiments include its potential as a potent anticancer agent and its ability to inhibit the growth of bacteria and fungi. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in certain experimental settings.
Future Directions
For research include the development of more efficient synthesis methods, the investigation of the compound's potential as an antiviral agent, and the exploration of its potential applications in other fields such as material science and environmental science.
In conclusion, 4-chloro-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide is a compound with significant potential in various scientific research fields. Its potential as an anticancer, antibacterial, and antifungal agent has sparked interest in further research, and future directions for research include the development of more efficient synthesis methods and the investigation of its potential applications in other fields.
Scientific Research Applications
The compound has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. The compound has shown promising results in inhibiting the growth of cancer cells, particularly breast cancer cells. Additionally, the compound has been studied for its potential as an antibacterial and antifungal agent.
properties
IUPAC Name |
4-chloro-N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O3S/c16-11-3-1-10(2-4-11)15-19-14(23-20-15)9-18-24(21,22)13-7-5-12(17)6-8-13/h1-8,18H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPOGHPTYIDAEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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